

Assessing the Long-Term Efficacy and Safety of BNC210: A Comparative Guide

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Compound of Interest		
Compound Name:	WYC-210	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug BNC210 with current standard-of-care treatments for Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD). The information is compiled from publicly available clinical trial data, peer-reviewed publications, and press releases to support researchers, scientists, and drug development professionals in evaluating the potential of BNC210.

Executive Summary

BNC210 is a novel, first-in-class negative allosteric modulator of the alpha-7 (α 7) nicotinic acetylcholine receptor (nAChR) in development for the treatment of anxiety-related disorders. [1][2][3][4] It has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the acute treatment of SAD and other anxiety-related disorders, as well as for the treatment of PTSD.[2] Clinical trial data from Phase 2 studies suggest a favorable safety and tolerability profile, with potential for a rapid onset of action and without the sedating effects commonly associated with benzodiazepines. While long-term data is still emerging, the existing evidence warrants a comparative analysis against established treatments such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which are the current first-line pharmacotherapy for SAD and PTSD. This guide presents the available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate a comprehensive assessment.



Data Presentation: BNC210 Efficacy and Safety in Clinical Trials

The following tables summarize the quantitative data from key Phase 2 clinical trials of BNC210.

Table 1: BNC210 Efficacy Data in Social Anxiety Disorder (PREVAIL Study - NCT05193409)

Endpoint	BNC210 (225 mg)	BNC210 (675 mg)	Placebo	p-value (post- hoc, combined doses)
Primary: Change from baseline in Subjective Units of Distress Scale (SUDS) during a public speaking challenge (performance phase)	-6.6 ± 4.75	-4.8 ± 4.73	-	Not significant for individual doses
Post-hoc Analysis: Change from baseline in SUDS (combined anticipation and performance phases)	-	-	-	0.044 (effect size 0.36)

Data presented as Least squares mean ± standard error.

Table 2: BNC210 Efficacy Data in Post-Traumatic Stress Disorder (ATTUNE Study - NCT04734539)



Endpoint	BNC210 (900 mg BID)	Placebo	p-value
Primary: Change from baseline in CAPS-5 Total Symptom Severity Score at Week 12	Statistically significant reduction	-	0.048
Change from baseline in CAPS-5 Total Symptom Severity Score at Week 4	Statistically significant reduction	-	0.015
Change from baseline in CAPS-5 Total Symptom Severity Score at Week 8	Statistically significant reduction	-	0.014
Secondary: Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) at Week 12	Statistically significant improvement	-	0.040
Secondary: Change from baseline in Insomnia Severity Index (ISI) at Week 12	Statistically significant improvement	-	0.041

CAPS-5: Clinician-Administered PTSD Scale for DSM-5.

Table 3: BNC210 Safety and Tolerability Profile (PREVAIL and ATTUNE Studies)



Adverse Event Profile	BNC210	Placebo	Notes
Most Common Adverse Events (>5%)	Headache, nausea, fatigue, hepatic enzyme increase	Headache, nausea, fatigue	Generally mild to moderate in severity.
Serious Adverse Events	None reported in the BNC210 group	-	
Discontinuation due to Adverse Events (ATTUNE Study)	19.8%	9.4%	Two patients on BNC210 reported moderate suicidal ideation which resolved after drug withdrawal.
Hepatic Enzyme Increase (ATTUNE Study)	13.3%	0.19%	Not associated with hepatic injury and in most cases resolved without drug discontinuation.
Sedation and Cognitive Impairment	No significant changes in psychomotor, attention, or memory function observed.	-	In contrast to impairment observed with lorazepam in a separate study.

Experimental Protocols BNC210 Phase 2 PREVAIL Study in Social Anxiety Disorder (NCT05193409)

- Objective: To assess the efficacy, safety, and tolerability of an acute dose of BNC210 for the treatment of SAD.
- Design: A randomized, double-blind, placebo-controlled, three-arm, parallel-group, multicenter study.



- Participants: 151 adult participants with a diagnosis of SAD.
- Intervention: A single acute dose of BNC210 (225 mg or 675 mg) or placebo administered approximately one hour before a simulated public speaking challenge.
- Primary Outcome Measure: Change from baseline in the Subjective Units of Distress Scale (SUDS) during the performance phase of the public speaking challenge.
- Secondary Outcome Measures: Included assessments of anxiety during the anticipation phase of the challenge using SUDS and the State-Trait Anxiety Inventory (STAI).

BNC210 Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (NCT04734539)

- Objective: To evaluate the efficacy, safety, and tolerability of BNC210 for the treatment of PTSD.
- Design: A randomized, double-blind, placebo-controlled, two-arm, parallel-group, multi-center study.
- Participants: 212 adult patients with a current diagnosis of PTSD.
- Intervention: BNC210 (900 mg) or placebo administered orally twice daily for 12 weeks.
- Primary Outcome Measure: Change from baseline in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at week 12.
- Secondary Outcome Measures: Included changes in depressive symptoms (MADRS) and sleep (ISI) at week 12.
- Long-Term Follow-up: A 52-week open-label extension is planned for a subsequent Phase 3 trial.

Comparison with Alternative Treatments

The current first-line treatments for SAD and PTSD include pharmacotherapies like SSRIs and SNRIs, and psychotherapies such as Cognitive Behavioral Therapy (CBT).

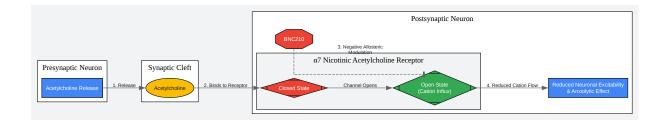


Table 4: Comparison of BNC210 with Standard of Care (SSRIs/SNRIs)

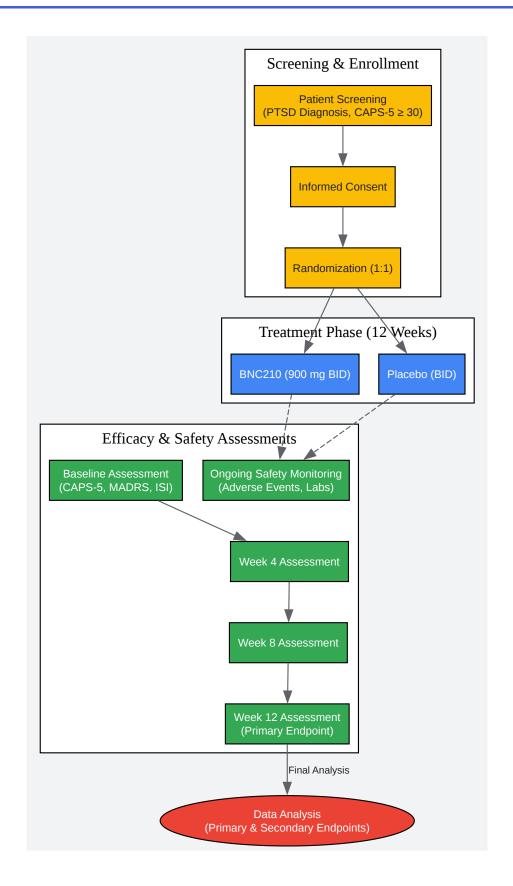
Feature	BNC210	SSRIs/SNRIs
Mechanism of Action	Negative allosteric modulator of the $\alpha 7$ nAChR.	Inhibit reuptake of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs).
Onset of Action	Rapid onset of anxiolytic effects observed in clinical trials.	Typically require 4-8 weeks to be effective.
Key Efficacy Findings	Statistically significant reduction in PTSD symptoms (ATTUNE) and trends toward improvement in SAD (PREVAIL).	Demonstrated efficacy in reducing symptoms of SAD and PTSD in numerous longterm studies.
Common Side Effects	Headache, nausea, fatigue, transient hepatic enzyme increase.	Nausea, sexual dysfunction, weight gain, sleep disturbances.
Sedation/Cognitive Impairment	Non-sedating and does not appear to impair cognition.	Can be associated with sedation, particularly in the initial stages of treatment.
Addiction Potential	Not associated with addiction or withdrawal symptoms in studies to date.	Generally considered non- addictive, but can cause discontinuation syndrome upon abrupt cessation.
Long-Term Data	Limited, with a 52-week open- label extension planned.	Extensive long-term efficacy and safety data available.

Mandatory Visualization Signaling Pathway of BNC210













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